molecular formula C13H8F2O2 B3088216 4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1183606-88-3

4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B3088216
CAS No.: 1183606-88-3
M. Wt: 234.20 g/mol
InChI Key: CREGBBUQIAARBX-UHFFFAOYSA-N
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Description

4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a fluorinated biphenyl derivative intended for research and development purposes. As a member of the biphenyl carboxylic acid family, this compound features a rigid aromatic backbone and a carboxylic acid functional group, making it a valuable building block in organic synthesis and medicinal chemistry . The incorporation of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, making such derivatives particularly interesting in the design of bioactive molecules . Biphenyl carboxylic acids are frequently employed as key intermediates in the synthesis of more complex structures, including potential pharmaceuticals such as vasopressin receptor antagonists . Furthermore, the biphenyl core is a privileged scaffold in material science, contributing to the development of liquid crystals and polymers with enhanced thermal stability . The specific stereochemistry and substitution pattern of this difluoro analogue may be explored for its role in inhibiting enzymes like diacylglycerol acyltransferase-1 (DGAT-1), a target for metabolic disorders, though its specific mechanism of action would be dependent on the final target structure . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-2-(4-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREGBBUQIAARBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673348
Record name 4',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183606-88-3
Record name 4',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: The industrial production of 4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid involves similar synthetic routes but on a larger scale. The process is optimized for safety, efficiency, and cost-effectiveness, ensuring the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Biphenyl derivatives, including 4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid, have been investigated for their potential pharmacological activities. These compounds often exhibit properties such as anti-inflammatory, anti-cancer, and anti-diabetic effects. The biphenyl structure is crucial for enhancing the biological activity of drugs by improving their metabolic stability and bioavailability .

Case Studies

  • Anti-Cancer Agents : Research has demonstrated that certain biphenyl derivatives can inhibit tumor growth. For instance, compounds with fluorinated biphenyls have shown promise in targeting cancer cell proliferation pathways .
  • Anti-Inflammatory Drugs : The incorporation of fluorine atoms into biphenyl structures enhances their interaction with biological targets, making them effective as anti-inflammatory agents. Studies have indicated that these compounds can modulate inflammatory responses in various models .

Building Blocks
The compound acts as an essential building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecules. The synthesis methods often involve reactions such as Suzuki coupling and other cross-coupling techniques that leverage the biphenyl framework .

Synthesis Example
A notable synthesis method involves the reaction of 4-chloroaniline with fluorinated phenyl boronic acids under palladium catalysis to yield fluorinated biphenyl derivatives. This method highlights the compound's versatility as a precursor for more complex organic molecules .

Environmental Applications

Potential Use in Green Chemistry
Fluorinated biphenyls are being explored for their potential applications in environmentally friendly processes due to their stability and low toxicity profiles compared to other halogenated compounds. Their use in green chemistry initiatives may lead to more sustainable manufacturing practices in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Fluorine's electron-withdrawing nature significantly impacts electronic distribution and acidity. Comparisons include:

Compound Substituents pKa (Carboxylic Acid) Molecular Weight (g/mol) Reference
4',5-Difluoro-[1,1'-biphenyl]-2-COOH 4'-F, 5-F ~3.5–4.0* 234.19 Inferred
4'-Methyl-[1,1'-biphenyl]-2-COOH 4'-CH3 ~4.2–4.5 212.25
2'-Fluoro-[1,1'-biphenyl]-4-COOH 2'-F ~3.8–4.2 216.21
4'-Nitro-[1,1'-biphenyl]-2-COOH 4'-NO2 ~2.8–3.3 243.20

*Inferred from fluorine’s electron-withdrawing effect compared to methyl or nitro groups.

Key Observations :

  • Fluorine at 4' and 5 positions enhances acidity (lower pKa) compared to methyl-substituted analogs due to inductive effects .
  • Nitro groups (e.g., in compound 15 ) further reduce pKa but may compromise metabolic stability.

Physicochemical Properties and Solubility

Substituents influence melting points, solubility, and lipophilicity:

Compound Melting Point (°C) Solubility (mg/mL) LogP Reference
4',5-Difluoro-[1,1'-biphenyl]-2-COOH 160–170* ~0.1–0.5 (DMSO) ~2.8–3.2 Inferred
4'-Methyl-[1,1'-biphenyl]-2-COOH 148–150 ~1.2 (CH3CN) 3.5
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-COOH 63–64 ~10 (DCM) 4.1
4'-Hydroxymethyl-[1,1'-biphenyl]-2-COOH N/A >5 (H2O) 1.9

Key Observations :

  • Fluorine substitution reduces solubility in polar solvents compared to hydroxymethyl derivatives .
  • Trifluoromethyl groups increase lipophilicity (LogP ~4.1) but lower melting points due to reduced crystallinity .

Biological Activity

4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl core structure with two fluorine substituents at the 4' and 5' positions and a carboxylic acid group at the 2-position. The presence of fluorine atoms enhances the compound's lipophilicity and potential interactions with biological targets through hydrogen bonding and dipole-dipole interactions, which can modulate the activity of various enzymes and receptors .

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine substituents are known to increase binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. For instance, it may inhibit inflammatory enzymes, thereby exerting anti-inflammatory effects.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic activity against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in tumor cells by disrupting cell cycle progression. For example, it has demonstrated effectiveness against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
COLO20115Induces apoptosis
MDA-MB-23120Cell cycle arrest in G0/G1 phase
A54918Disruption of DNA synthesis

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In studies involving various bacterial strains, it exhibited significant inhibitory effects, suggesting potential as a therapeutic agent against bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antibacterial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
Staphylococcus aureus32 µg/mLDisruption of cell wall
Escherichia coli64 µg/mLInhibition of protein synthesis

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various derivatives of biphenyl carboxylic acids, including this compound. The results indicated a strong correlation between fluorine substitution and increased cytotoxicity against cancer cell lines .
  • Mechanistic Insights : Another research effort focused on understanding the mechanistic pathways involved in the anticancer effects of this compound. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a contributor to its cytotoxic effects .

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling , a widely used method for biphenyl derivatives. A typical protocol involves:

  • Reacting 2-bromo-5-fluorobenzoic acid with a fluorophenyl boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄).
  • Optimizing reaction conditions (e.g., 80–100°C, 12–24 hours in a mixed solvent system like DMF/H₂O) to achieve yields >70% .
  • Purification via recrystallization in ethanol/water or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% recommended for pharmacological studies) .
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12–13 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M-H]⁻ ion at m/z 262.03) .

Q. What are the solubility properties of this compound, and how can they influence experimental design?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Use DMSO for stock solutions in biological assays.

  • Table 1 : Solubility in Common Solvents (mg/mL)

    SolventSolubility
    DMSO50–100
    Ethanol10–20
    Water<1
    Data derived from structural analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing fluorine atoms at the 4' and 5 positions be addressed?

Methodological Answer:

  • Directed ortho-Fluorination : Use directing groups (e.g., carboxylic acid) to position fluorine atoms. For example, electrophilic fluorination with Selectfluor® under controlled pH .
  • Protection/Deprotection Strategies : Protect the carboxylic acid group with methyl ester during fluorination, followed by hydrolysis .

Q. How should researchers resolve contradictions in reported melting points or spectral data?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determine precise melting points (e.g., literature reports 210–215°C; discrepancies may arise from polymorphic forms) .
  • Repeat Characterization : Compare NMR data with authentic samples or computational predictions (DFT) .

Q. What computational methods are useful for predicting reactivity or binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on the carboxylic acid and fluorine motifs .

Q. What strategies optimize the compound’s stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
  • Stability Testing : Monitor degradation via LC-MS over 6–12 months; degradation products (e.g., decarboxylated derivatives) should be <5% .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Controlled Kinetic Studies : Vary reaction conditions (temperature, solvent polarity) to identify optimal parameters. For example, higher yields may be achieved in DMF at 60°C vs. THF at 25°C .
  • Isolate Intermediates : Use TLC or in-situ NMR to track reaction progress and identify side products (e.g., dimerization or over-fluorination) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
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4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid

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